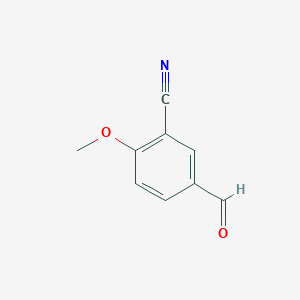
1-(2-Fluorophenyl)cyclobutane-1-carbonitrile
概要
説明
1-(2-Fluorophenyl)cyclobutane-1-carbonitrile is a chemical compound with the molecular formula C11H10FN . It has a molecular weight of 175.21 . The compound is typically stored at 4°C and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H10FN/c12-10-5-2-1-4-9(10)11(8-13)6-3-7-11/h1-2,4-5H,3,6-7H2 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a powder that is stored at 4°C .科学的研究の応用
1. Effect on Glass Transition Temperature of Vinyl Copolymers Cyclobutane carbonitrile rings, similar to the structure in 1-(2-Fluorophenyl)cyclobutane-1-carbonitrile, have been studied for their impact on the glass transition temperature (Tg) of vinyl copolymers. Incorporating small-ring monomers like cyclobutane carbonitrile increases Tg, demonstrating potential applications in material science and polymer chemistry (Collette, Gale, & Belletěte, 1980).
2. Structural Analysis in Cyclobutane Series Compounds with a cyclobutane structure, closely related to this compound, have been analyzed for their conformational properties. These studies involve X-ray diffraction methods, contributing to our understanding of molecular geometry in organic chemistry (Reisner et al., 1983).
3. Photocycloaddition Reactions Research on photocycloadditions involving carbonitrile compounds similar to this compound has revealed insights into chemical reactivity and product formation under light exposure. This has implications for organic synthesis and photochemistry (Schwebel & Margaretha, 2000).
4. Exploration in Organic Synthesis Studies focusing on cyclobutane derivatives have been conducted to develop new synthetic methods and understand reaction mechanisms. This includes the formation of various organic compounds with potential applications in medicinal chemistry and drug development (De Blieck & Stevens, 2011).
5. Investigations in Photochemical Reactions Research on the photochemical behavior of cyclobutane-related compounds provides insights into the reactivity and mechanisms of these molecules when exposed to light. This has significance in fields like photopharmacology and the development of light-responsive materials (Pac et al., 1987).
作用機序
Safety and Hazards
将来の方向性
As for future directions, 1-(2-Fluorophenyl)cyclobutane-1-carbonitrile is primarily used for research and development . Its future applications will likely depend on the results of this research. As with any chemical compound, further studies are needed to fully understand its properties and potential uses.
特性
IUPAC Name |
1-(2-fluorophenyl)cyclobutane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN/c12-10-5-2-1-4-9(10)11(8-13)6-3-7-11/h1-2,4-5H,3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZABHBZCJSJJAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C#N)C2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30627800 | |
| Record name | 1-(2-Fluorophenyl)cyclobutane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30627800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
28049-63-0 | |
| Record name | 1-(2-Fluorophenyl)cyclobutane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30627800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

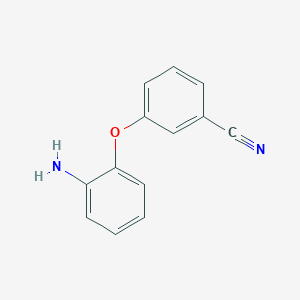
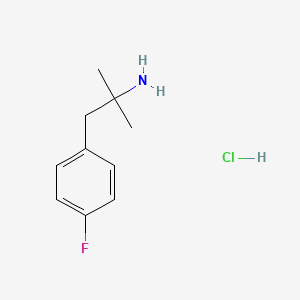
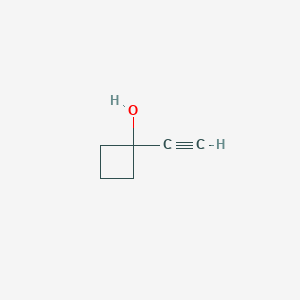
![4-Oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B1344267.png)
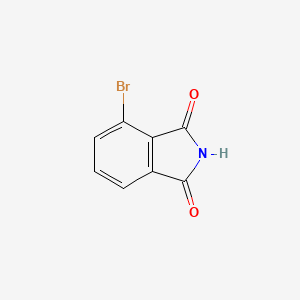
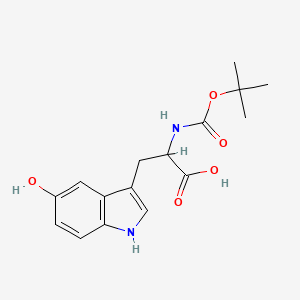


![1,1,2,2,3,3-Hexafluoro-1-(trifluoromethoxy)-3-[(1,2,2-trifluorovinyl)oxy]propane](/img/structure/B1344276.png)


![6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B1344283.png)
